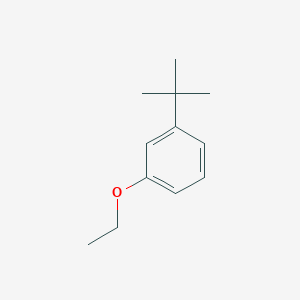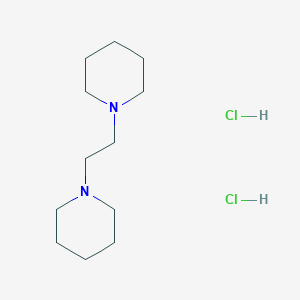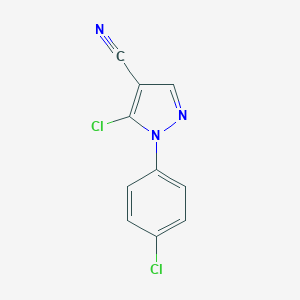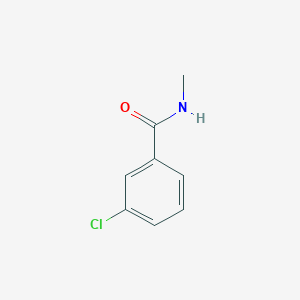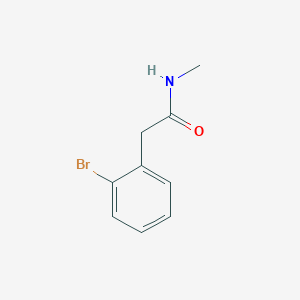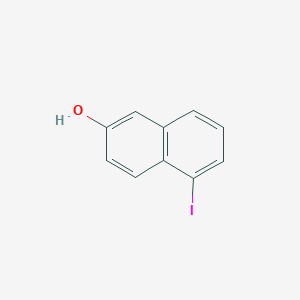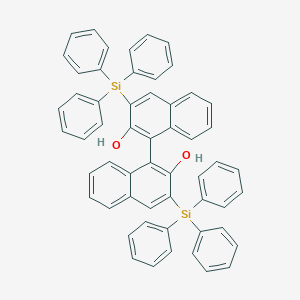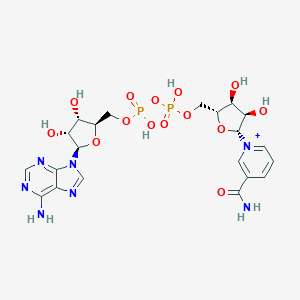
N-Methyl-3,4-dimethylbenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3,4-dimethylbenzylamine is an organic compound. The molecule consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group . It is a colorless liquid and is used as a catalyst for the formation of polyurethane foams and epoxy resins .
Synthesis Analysis
N,N-Dimethylbenzylamine can be synthesized by the Eschweiler–Clarke reaction of benzylamine . It undergoes directed ortho metalation with butyl lithium .Molecular Structure Analysis
The molecular formula of this compound is C10H15N . The molecule consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group .Chemical Reactions Analysis
N,N-Dimethylbenzylamine undergoes directed ortho metalation with butyl lithium . Via these reactions, many derivatives are known with the formula 2-X-C6H4CH2N(CH3)2 . The amine is basic and undergoes quaternization with alkyl halides (e.g., hexyl bromide) to give quaternary ammonium salts .Physical And Chemical Properties Analysis
This compound has a density of 0.9 g/mL at 25 °C . Its boiling point is 183-184 °C/765 mmHg and its melting point is -75 °C .Scientific Research Applications
1. Catalytic Transformations in Organic Synthesis
N-Methyl-3,4-dimethylbenzylamine and its derivatives have been utilized in various catalytic transformations. For instance, a study by Li, Cai, and Shi (2010) demonstrated the use of palladium-catalyzed carbonylation of substituted N,N-dimethylbenzylamines. This methodology was applied in synthesizing fragments of variolaric acid (Hu Li, Gui-Xin Cai, & Zhangjie Shi, 2010).
2. Conformational Studies
The compound has been subject to conformational studies to understand its molecular structure better. Research by Li, Bernstein, and Seeman (1992) investigated the equilibrium conformations of benzylamine and N,N-dimethylbenzylamine, contributing to our understanding of the torsional vibration progressions associated with these molecules (Shi-Ning Li, E. Bernstein, & J. I. Seeman, 1992).
3. Involvement in Enzymatic Reactions
This compound and related compounds have been studied in the context of enzymatic reactions. For example, Hsu and Mandell (1973) explored the enzymatic N-methylation of tryptamine and β-phenylethylamine, providing insights into the potential existence of multiple N-methyltransferases in the brain (L. Hsu & A. Mandell, 1973).
4. Applications in Polymer Chemistry
The compound has applications in polymer chemistry, as evidenced by research conducted by Fryauf, Strehmel, and Fedtke (1993). They investigated the effect of N,N-dimethylbenzylamine on the reaction of glycidyl ethers with primary aromatic amines, revealing insights into etherification and homopolymerization processes (K. Fryauf, V. Strehmel, & M. Fedtke, 1993).
Safety and Hazards
Mechanism of Action
Target of Action
N-Methyl-3,4-dimethylbenzylamine is an organic compound that primarily targets the formation of polyurethane foams and epoxy resins . It serves as a catalyst in these reactions, accelerating the rate of the chemical processes.
Mode of Action
The compound interacts with its targets through its tertiary amine functionality . This allows it to act as a catalyst in the formation of polyurethane foams and epoxy resins. It can also undergo quaternization with alkyl halides to give quaternary ammonium salts , which are useful phase transfer catalysts.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of polyurethane foams and epoxy resins . These materials are widely used in various industries, including construction, automotive, and electronics.
Result of Action
The primary result of this compound’s action is the formation of polyurethane foams and epoxy resins . These materials have a wide range of applications, from insulation and sealants to coatings and adhesives.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is a colorless to pale yellow liquid that can dissolve in many organic solvents, such as ethers, alcohols, and ketones . It should be stored at 2-8°C and protected from light . Safety precautions should be taken when handling this compound, as it may produce flammable vapors or gases when in contact with fire or oxygen .
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)6-9(8)2/h4-6,11H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOIGIUHCAXXDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



